1,4-Diethoxynaphthalene-2,3-dicarboxylic acid
Overview
Description
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid is an organic compound with the molecular formula C16H16O6 It is a derivative of naphthalene, characterized by the presence of two ethoxy groups and two carboxylic acid groups attached to the naphthalene ring
Scientific Research Applications
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid typically involves the reaction of naphthalene derivatives with ethyl alcohol and appropriate catalysts under controlled conditions. One common method involves the esterification of naphthalene-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired diethoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Mechanism of Action
The mechanism of action of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxynaphthalene-2,3-dicarboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxynaphthalene-2,3-dicarboxylic anhydride: An anhydride form of the compound.
1,4-Diethoxynaphthalene-2,3-dicarboximide: An imide derivative of the compound.
Uniqueness
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both ethoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,4-diethoxynaphthalene-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-3-21-13-9-7-5-6-8-10(9)14(22-4-2)12(16(19)20)11(13)15(17)18/h5-8H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGNGPLNGCQQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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